

Chemical structure and molecular formula of ferrous ascorbate

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An In-depth Technical Guide to **Ferrous Ascorbate**: Chemical Structure, Properties, and Analysis

This technical guide provides a comprehensive overview of **ferrous ascorbate**, a widely used iron supplement. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, physicochemical properties, synthesis, and analytical methods.

Chemical Structure and Molecular Formula

Ferrous ascorbate is a chelate complex formed between one ferrous cation (Fe²⁺) and two ascorbate anions. In this complex, the iron atom is centrally located and coordinated with the ascorbate molecules. This structure is crucial for its stability and bioavailability.

The molecular formula for **ferrous ascorbate** is generally cited as C₁₂H₁₄FeO₁₂.[1][2][3] Variations such as C₁₂H₁₆FeO₁₂ have also been reported in some sources.[2][4] The compound may also exist in a hydrated form, noted as C₁₂H₁₂FeO₁₂·2H₂O.[1]

Chemical Names and Synonyms:

- Iron(II) L-ascorbate[1]
- Iron(2+) di-L-ascorbate[1]
- Ferrous cevitamate[1]



• L-Ascorbic acid, iron(2+) salt (2:1)[1]

Physicochemical Properties

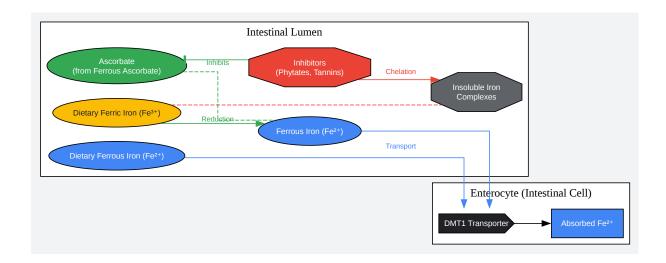
The key physicochemical properties of **ferrous ascorbate** are summarized in the table below, providing essential data for formulation and development.

Property	Value	Reference(s)
CAS Number	24808-52-4	[1][3][4]
Molecular Formula	C12H14FeO12	[1][2][3]
Molecular Weight	406.08 g/mol	[1][3][5]
Appearance	Dark purplish-black, blue- violet, or orange-colored powder.	[2][4][6][7]
Solubility	Water-soluble (> 100 g/L at 20 °C).	[2][6]
pH (1% solution)	4.0 - 8.0	[4][6]
Iron Content	Approximately 12-16%.	[6][7][8]
Stability	Hygroscopic; attracts moisture from the air. Susceptible to degradation by heat (thermolysis) and light (photolysis). Stable in acidic and oxidative conditions.	[2][9]

Mechanism of Enhanced Iron Absorption

Ferrous ascorbate is valued for its high bioavailability, which is attributed to the presence of ascorbic acid within the same molecule. Ascorbic acid enhances the absorption of iron through several mechanisms in the gastrointestinal tract. The following diagram illustrates this process.





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Caption: Mechanism of enhanced iron absorption by ferrous ascorbate.

Experimental Protocols

This section details common experimental procedures for the synthesis and analysis of **ferrous** ascorbate.

Synthesis of Ferrous Ascorbate

A common laboratory-scale synthesis involves the reaction of ferrous sulfate with ascorbic acid in an aqueous medium.[10][11]

Materials:

- Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
- L-Ascorbic acid (C₆H₈O₆)



- · Deionized water
- Absolute ethanol

Procedure:

- Prepare separate aqueous solutions of ferrous sulfate and ascorbic acid. For example, dissolve 278.0 g of FeSO₄·7H₂O and 176.1 g of ascorbic acid in sufficient deionized water to achieve complete dissolution.[12][13]
- Mix the two solutions at room temperature and stir. The reaction is typically carried out under slightly acidic or neutral conditions.[10]
- Upon completion of the reaction, the product can be isolated. One method is to add absolute ethanol to the reaction mixture, which causes the **ferrous ascorbate** to precipitate out as crystals due to its lower solubility in ethanol.[12][13]
- Filter the resulting precipitate from the solution.
- Wash the collected crystals with absolute ethanol to remove any unreacted starting materials or impurities.[12]
- Dry the final product, for instance, in an oven at 105°C, to obtain pure ferrous ascorbate powder.[12]

Assay for Iron Content by Titration

This protocol describes a titrimetric method for the quantitative determination of iron in a ferrous ascorbate sample.[14]

Materials:

- Ferrous ascorbate sample
- Sulfuric acid (H₂SO₄)
- Potassium permanganate solution (KMnO₄)



- Potassium iodide (KI)
- Hydrochloric acid (HCl)
- Starch solution (indicator)
- 0.1 M Sodium thiosulfate (Na₂S₂O₃) standard solution

Procedure:

- Accurately weigh a quantity of the ferrous ascorbate sample equivalent to approximately 50 mg of elemental iron.
- Transfer the sample to a flask and add 5 ml of water and 3 ml of sulfuric acid. Heat the mixture gently and then allow it to cool.
- Add potassium permanganate solution dropwise until a pale yellow color persists. This step oxidizes the ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions.
- Add 2 g of potassium iodide to the solution, followed by 25 ml of hydrochloric acid. Allow the mixture to stand for 5-10 minutes. The ferric ions will oxidize the iodide ions to iodine (I₂).
- Add a few drops of starch solution as an indicator. The solution should turn a deep blueblack color due to the formation of the starch-iodine complex.
- Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate solution. The endpoint is reached when the blue-black color disappears.
- Record the volume of sodium thiosulfate solution consumed.
- Calculate the percentage of iron in the sample using the following formula:

% Iron =
$$(V \times N \times 55.845) / (W) \times 100$$

Where:

V = Volume of sodium thiosulfate solution used (in L)

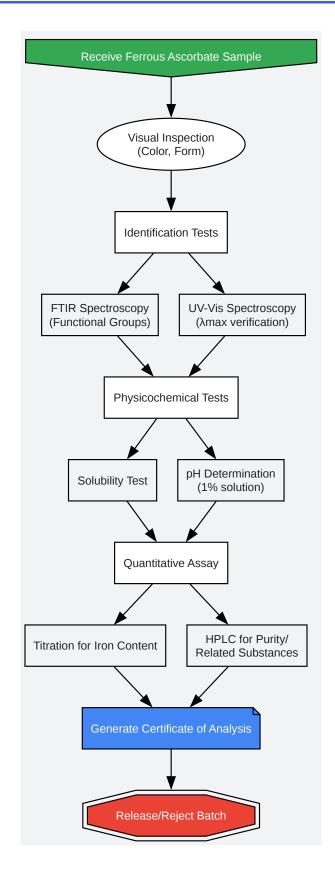


- N = Normality of the sodium thiosulfate solution
- 55.845 = Atomic weight of iron
- W = Weight of the sample (in g)

Logical Workflow for Quality Control

The following diagram outlines a typical workflow for the quality control analysis of a **ferrous ascorbate** product, from initial identification to quantitative assay.





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Caption: Quality control workflow for ferrous ascorbate analysis.



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